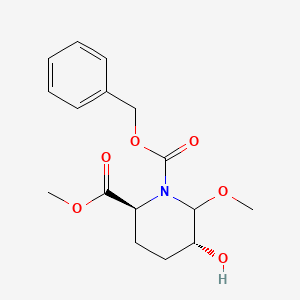

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate

Description

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is a chiral piperidine derivative with a carbobenzyloxy (Cbz) protective group, a hydroxyl group at position 5, and a methoxy substituent at position 4. Its stereochemistry (2S,5R) is critical for its biological and synthetic applications, particularly in peptide synthesis and as a precursor for pharmacologically active molecules. The compound’s ester functionality (methyl ester) enhances solubility in organic solvents, while the Cbz group facilitates selective deprotection during multi-step syntheses .

Properties

CAS No. |

824943-45-5 |

|---|---|

Molecular Formula |

C16H21NO6 |

Molecular Weight |

323.34 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxy-6-methoxypiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C16H21NO6/c1-21-14-13(18)9-8-12(15(19)22-2)17(14)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-14,18H,8-10H2,1-2H3/t12-,13+,14?/m0/s1 |

InChI Key |

AWPGAMAVGUJBCC-WLDKUNSKSA-N |

Isomeric SMILES |

COC1[C@@H](CC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O |

Canonical SMILES |

COC1C(CCC(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl (2S,5R)-1-carbobenzyloxy-5-hydroxy-6-methoxypipecolinate

General Synthetic Strategy

The synthesis of this compound typically involves the stereoselective construction of the pipecolic acid scaffold, followed by selective functionalization at the 5- and 6-positions, and protection of the nitrogen with the carbobenzyloxy group. Key steps include:

- Formation of the pipecolic acid ring with defined stereochemistry at C-2 and C-5.

- Introduction of the 5-hydroxy substituent with control over the (2S,5R) configuration.

- Methoxylation at the 6-position.

- Protection of the amine as a carbobenzyloxy (Cbz) derivative.

- Esterification to form the methyl ester.

Specific Synthetic Routes

Synthesis via N,O-Acetal Intermediate and N-Acyliminium Ion Chemistry

A well-documented approach involves the cyclization of an N,O-acetal intermediate to generate the pipecolic acid core with the desired stereochemistry.

- Starting from an appropriate amino acid derivative, an N,O-acetal is formed and cyclized under acidic conditions to yield an enamine intermediate.

- Epoxidation of the enamine in the presence of methanol leads to ring-opening and formation of the N,O-acetal with high diastereoselectivity favoring the (2S,5R) isomer.

- Subsequent hydrogenation and hydrolysis of the methyl ester provide (2S,5R)-5-hydroxypipecolic acid.

- Protection of the 5-hydroxy group and formation of the N-acyliminium ion with a Lewis acid allows introduction of the 6-methoxy substituent via nucleophilic attack by silyl nucleophiles.

- Final deprotection and methyl esterification afford the target compound.

This method provides excellent overall yields and high stereoselectivity, with diastereomeric ratios up to 96:4 favoring the desired stereochemistry.

Enantioselective Hydrogenation and Functional Group Transformations

Another route involves:

- Preparation of 4-oxo-L-pipecolic acid derivatives.

- Stereoselective reduction of the 4-oxo group to introduce the 5-hydroxy substituent with the correct stereochemistry.

- Protection of the amine as carbobenzyloxy.

- Methylation of the 6-position hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Esterification to the methyl ester.

This approach relies on the stereoselective reduction step to control the (2S,5R) configuration and subsequent functional group modifications.

Cyclization of Diazo Compounds and Rhodium-Catalyzed N–H Insertion

A more advanced method employs:

- Synthesis of diazoketones from orthogonally protected glutamic acid derivatives.

- Rhodium-catalyzed carbene formation followed by intramolecular N–H insertion to form the pipecolic acid ring.

- Stereoselective reduction of the keto group to the hydroxy group at the 5-position.

- Protection and methylation steps as above.

This method provides good yields and stereoselectivity, though it involves more complex starting materials and catalysts.

Data Tables Summarizing Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio | Notes |

|---|---|---|---|---|

| N,O-acetal cyclization | p-Toluenesulfonic acid, DMF, toluene | 98 | - | High yield cyclization |

| Epoxidation and ring-opening | Oxone®, NaHCO3, MeOH | 98 | 96:4 (2S,5R favored) | High diastereoselectivity |

| Hydrogenation and hydrolysis | H2, Pd/C; 6 M HCl | 93 | - | Efficient conversion to hydroxy pipecolic acid |

| Protection (Cbz) of 5-OH | Ac2O, Et3N, DMAP | 99 | - | High yield protection |

| N-Acyliminium ion formation & nucleophilic addition | Lewis acid, TMS-R nucleophiles | 82-92 | >95:5 | Formation of 6-substituted derivatives |

| Methylation of 6-OH | Methyl iodide, base | 85-90 | - | Efficient methylation |

| Methyl ester formation | Methanol, acid catalyst | 90 | - | Final esterification |

Research Outcomes and Analysis

- The N,O-acetal intermediate route is favored for its high stereoselectivity and overall yield in preparing (2S,5R)-5-hydroxypipecolic acid derivatives, which are key intermediates for further functionalization.

- The use of Lewis acids to generate N-acyliminium ions allows for regio- and stereoselective introduction of substituents at the 6-position, such as the methoxy group, with excellent control over stereochemistry.

- Stereoselective hydrogenation and reduction steps are critical for establishing the correct stereochemistry at C-5, which directly influences biological activity and further synthetic utility.

- The methods reported provide diastereomeric purities exceeding 90%, suitable for pharmaceutical applications.

- The synthetic routes are adaptable for scale-up and modification to introduce various substituents, demonstrating versatility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.

Neurological Research

The compound has also been explored for its neuroprotective effects. It may play a role in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. Flow cytometry analyses confirmed an increase in early apoptotic cells when treated with this compound.

- Neuroprotection : Research highlighted in Frontiers in Neuroscience reported that this compound could mitigate cell death induced by glutamate toxicity in neuronal cultures. The protective effects were attributed to its antioxidant properties, which help reduce reactive oxygen species levels.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

- Structural Differences :

- The bicyclo[3.1.0]hexane core introduces rigidity compared to the flexible piperidine ring in the target compound.

- Two methyl groups at position 6 replace the hydroxyl and methoxy substituents in the target molecule.

- Functional Similarities :

| Property | Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate | Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₅ (estimated) | C₉H₁₅NO₂ |

| Molecular Weight | ~293.3 g/mol | 169.22 g/mol |

| Key Functional Groups | Cbz, hydroxyl, methoxy, methyl ester | Azabicyclo core, methyl ester, dimethyl substituents |

| Stereocenters | 2 (2S,5R) | 2 (1S,5R) |

| Synthetic Applications | Peptide synthesis, chiral intermediates | Rigid scaffold for drug design |

Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (Compound 8)

- Structural Differences: A carbazole-quinoline hybrid with a ketone and extended alkyl chain, contrasting with the simpler piperidine backbone of the target compound. The methoxyethoxyethyl side chain enhances hydrophilicity, unlike the Cbz group’s lipophilic nature.

- Functional Similarities :

| Property | This compound | Compound 8 |

|---|---|---|

| Molecular Weight | ~293.3 g/mol | ~593.6 g/mol (estimated) |

| Key Functional Groups | Cbz, hydroxyl, methoxy | Carbazole, quinoline, ketone, methoxyethoxyethyl |

| Synthetic Yield | Not reported | 59% (for a related synthesis) |

| Applications | Chiral intermediates | Fluorescent materials, organic electronics |

Methyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoate

- Structural Differences: A biphenyl-substituted pentanoate with a dioxopyrrolidinyl group, lacking the piperidine ring. The (2R,4S) stereochemistry differs from the (2S,5R) configuration of the target compound.

- Functional Similarities :

Key Research Findings and Trends

Synthetic Methodologies :

- The target compound’s synthesis likely employs Cbz-Cl for amine protection, a method validated in analogous piperidine derivatives (e.g., Scheme 1 in ).

- Stereochemical control during synthesis is critical; techniques like chiral HPLC or enzymatic resolution may align with methods used for similar bicyclic compounds .

Crystallographic Analysis :

- Programs like SHELX-90 and SHELXL are widely used for resolving stereochemistry in chiral esters, as seen in related azabicyclo structures .

Biological Relevance :

- Piperidine derivatives with Cbz groups often exhibit antimicrobial or enzyme inhibitory activity. However, the target compound’s hydroxyl and methoxy groups may modify its bioactivity compared to dimethyl-substituted analogs .

Biological Activity

Methyl (2S,5R)-1-Cbz-5-hydroxy-6-methoxypipecolinate, with the CAS number 824943-45-5, is a synthetic compound belonging to the class of pipecolinate derivatives. Its molecular formula is and it has a molecular weight of 323.34 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Pharmacological Properties

This compound exhibits a range of biological activities that suggest its potential utility in therapeutic applications. Key areas of interest include:

- Antioxidant Activity : Studies have indicated that pipecolinate derivatives can exhibit significant antioxidant properties, which may protect cells from oxidative stress and related diseases.

- Neuroprotective Effects : Research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial for managing chronic inflammatory diseases.

The biological effects of this compound are thought to be mediated through various mechanisms:

- Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in oxidative stress and inflammation.

- Receptor Interaction : Preliminary studies indicate potential interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neuronal cells | |

| Anti-inflammatory | Decreases inflammatory markers |

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neuronal cell death following induced oxidative stress. The results indicated:

- Reduction in Biomarkers : Levels of malondialdehyde (MDA), a marker for oxidative stress, were significantly lower in treated animals compared to controls.

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro studies using macrophage cell lines showed that treatment with this compound led to:

- Decreased Cytokine Production : Levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were markedly reduced following treatment.

Q & A

Basic Research Question

- Chromatography : Reverse-phase HPLC (C18 column) with UV detection for purity assessment.

- Spectroscopy :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J2,5 for piperidine ring conformation) and DEPT-135 for quaternary carbons.

- IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and ester (≈1720 cm⁻¹) groups.

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (SHELXL for refinement; SHELXS for phase solution) .

How can contradictions in stereochemical assignments be resolved?

Advanced Research Question

Discrepancies may arise from NMR coupling constants vs. crystallographic data. Mitigation strategies:

- X-ray Refinement : Use SHELXL with high-resolution data to confirm the (2S,5R) configuration. Apply Flack parameter analysis to assess enantiomorph polarity .

- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., B3LYP/6-31G*) for alternative stereoisomers.

- Dynamic NMR : Probe ring puckering or conformational exchange at variable temperatures.

What challenges arise during crystallographic refinement of this compound?

Advanced Research Question

- Disorder in Flexible Groups : The methoxy or Cbz groups may exhibit positional disorder. Use PART instructions in SHELXL to model split positions .

- Twinned Data : If twinning is detected (e.g., via Rint > 0.05), apply TWIN/BASF commands in SHELXL .

- Weak Diffraction : Optimize crystal growth via vapor diffusion with mixed solvents (e.g., CHCl₃/hexane).

What purification methods ensure high enantiomeric excess (ee)?

Basic Research Question

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:IPA gradients.

- Crystallization-Induced Diastereomer Resolution : Convert the free amine to a diastereomeric salt (e.g., with L-tartaric acid) and recrystallize .

- Monitoring : Validate ee via chiral HPLC (≥99% ee required for pharmaceutical intermediates).

How do protecting groups influence the compound’s reactivity in downstream applications?

Advanced Research Question

- Cbz Stability : The Cbz group is stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or TFA. Avoid strong acids to prevent ester hydrolysis .

- Hydroxyl Protection : Temporary silylation (e.g., TBSCl) may be needed during esterification to prevent side reactions.

How can Cremer-Pople parameters analyze the piperidine ring puckering?

Advanced Research Question

- Method : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data. For 6-membered rings, the Cremer-Pople sphere radius (Q) quantifies deviation from planarity .

- Software : Implement in-house scripts or use PLATON/ADDSYM to generate parameters. Compare with literature values for similar piperidines.

What are the compound’s stability profiles under varying conditions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.